![molecular formula C23H30O4 B12215674 [(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 233233-71-1](/img/structure/B12215674.png)
[(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
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Overview
Description
[(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is a complex organic compound with significant applications in various fields. This compound is known for its unique structure and properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate involves multiple steps. One common method starts with 17α-hydroxyprogesterone, which undergoes enolization at the 3-position followed by etherification using ethanol and triethyl orthoformate. The 6-position is then halogenated using carbon tetrabromide, and the 3-position ketone is reduced. Finally, the 17-position hydroxyl group is acetylated to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ketone and acetyl groups, leading to different derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Hormonal Therapy
One of the primary applications of this compound is in the field of hormonal therapy. Its structure is similar to that of natural steroid hormones, making it a candidate for use in hormone replacement therapies. Research indicates that derivatives of this compound can modulate estrogen receptor activity, which is crucial for treating conditions like menopause-related symptoms and certain types of breast cancer .
Antitumor Activity
Studies have shown that compounds with similar structures exhibit antitumor properties. For instance, they can inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in tumor growth. The potential for this compound to be developed into a therapeutic agent for cancer treatment is under investigation .
Enzyme Interaction Studies
The compound's unique structural features allow it to interact with various enzymes and receptors. Research has focused on its ability to act as an inhibitor or modulator of enzymes involved in metabolic processes. Such interactions are essential for understanding the biochemical pathways that govern steroid metabolism and its implications in diseases such as obesity and diabetes .
Drug Development
This compound serves as a scaffold for drug design due to its ability to mimic natural steroid frameworks. Researchers are exploring modifications to enhance its bioactivity and selectivity towards specific biological targets. This approach could lead to the development of novel therapeutics with improved efficacy and reduced side effects compared to existing treatments .
Environmental Risk Assessment
Given the increasing concern over endocrine disruptors in the environment, compounds like [(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate are being studied for their environmental impact. Research includes assessing their persistence in ecosystems and potential effects on wildlife through hormonal disruption mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of [(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets. It acts on hormone receptors, modulating their activity and influencing various physiological processes. The pathways involved include binding to steroid receptors and altering gene expression, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
[(8S,11R,13S,14S,17S)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate: A steroid ester with similar structural features but different functional groups.
Delmadinone Acetate: Another compound with a similar core structure but distinct substituents, used in different applications.
Uniqueness
[(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance.
Biological Activity
The compound [(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is a complex organic molecule with notable biological properties. This article reviews its biological activity based on various studies and sources.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Weight : Approximately 642.9 g/mol
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 6
- Rotatable Bonds : 3
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts including anti-inflammatory effects and potential therapeutic applications in various diseases.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the NLRP3 inflammasome pathway which is crucial in the pathogenesis of several inflammatory diseases. In particular:
- Case Study : A study demonstrated that the administration of the compound in a model of acute brain injury reduced the levels of pro-inflammatory cytokines such as IL-1β and IL-18 .
Anticancer Activity
There is emerging evidence suggesting that the compound may possess anticancer properties:
- Mechanism : The compound has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways .
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects:
- Research Findings : In models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, it was noted that treatment with the compound led to improved cognitive functions and reduced neuronal death .
Data Table
Properties
CAS No. |
233233-71-1 |
---|---|
Molecular Formula |
C23H30O4 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
[(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3/t17?,18?,20?,21?,22-,23-/m0/s1 |
InChI Key |
IIVBFTNIGYRNQY-FJSZYSOBSA-N |
Isomeric SMILES |
CC1=CC2C(CC[C@]3(C2CC[C@@]3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 |
Origin of Product |
United States |
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